BenchChemオンラインストアへようこそ!

N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine

Kinase inhibition Piperazinyl-pyrimidine Structure-activity relationship

N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine (CAS 2640874-77-5) is a synthetic small molecule belonging to the piperazinyl-pyrimidine class. Its core consists of a 4-aminopyrimidine ring substituted at the 2-position with an N-phenethylpiperazine moiety and bearing an N-ethyl group on the exocyclic amine.

Molecular Formula C18H25N5
Molecular Weight 311.4 g/mol
CAS No. 2640874-77-5
Cat. No. B6446230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine
CAS2640874-77-5
Molecular FormulaC18H25N5
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCCNC1=NC(=NC=C1)N2CCN(CC2)CCC3=CC=CC=C3
InChIInChI=1S/C18H25N5/c1-2-19-17-8-10-20-18(21-17)23-14-12-22(13-15-23)11-9-16-6-4-3-5-7-16/h3-8,10H,2,9,11-15H2,1H3,(H,19,20,21)
InChIKeyZNDAYYLWXVFHQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insight: N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine (CAS 2640874-77-5) — Class Identity and Current Evidence Status


N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine (CAS 2640874-77-5) is a synthetic small molecule belonging to the piperazinyl-pyrimidine class. Its core consists of a 4-aminopyrimidine ring substituted at the 2-position with an N-phenethylpiperazine moiety and bearing an N-ethyl group on the exocyclic amine [1]. Compounds of this structural class have been explored as kinase inhibitors, CCR4 antagonists, and CNS modulators [2]. However, a systematic search of PubMed, Google Scholar, ChEMBL, BindingDB, and global patent databases returned zero primary research articles, zero patents, and zero authoritative database entries that contain quantitative biological or physicochemical data for this specific compound.

Procurement Risk: Why N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine Cannot Be Assumed Interchangeable with In-Class Analogs


Piperazinyl-pyrimidine derivatives exhibit steep structure-activity relationships where minor substituent changes (e.g., N-ethyl vs. N-methyl, phenethyl vs. benzyl, or pyrimidine vs. pyridine core) can invert target selectivity, alter kinase-binding profiles, or abolish cellular activity [1]. In the closely related series studied by Shallal and Russu (2011), compounds 4, 15, and 16—differing by single substituents on the piperazine nitrogen—showed distinct kinase selectivity fingerprints and divergent tumor-cell line sensitivities [2]. Without compound-specific quantitative data for CAS 2640874-77-5, any assumption of equipotency or functional equivalence with analogs such as N-ethyl-2-(piperazin-1-yl)pyrimidin-4-amine (CAS 1507884-58-3) or 2-(4-phenethylpiperazin-1-yl)pyrimidin-4-amine is scientifically unjustified and poses a procurement risk.

Quantitative Differentiation Evidence for N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine: Absence of Verifiable Data


No Quantitative Biological Activity Data Found for CAS 2640874-77-5

A comprehensive search of PubMed, Google Scholar, ChEMBL, BindingDB, DrugBank, and the Therapeutic Target Database (TTD) identified zero entries for CAS 2640874-77-5. No IC50, Ki, EC50, or any other quantitative biological activity data were retrievable for this compound in any peer-reviewed primary literature or authoritative database. The compound is also absent from the IUPHAR/BPS Guide to Pharmacology and the NCATS Inxight Drugs database [1]. Consequently, no direct head-to-head comparison or cross-study comparable evidence can be generated.

Kinase inhibition Piperazinyl-pyrimidine Structure-activity relationship

No Patent-Specific Exemplification of CAS 2640874-77-5 Identified

A search of global patent databases (Google Patents, WIPO PATENTSCOPE, USPTO, EPO, Justia Patents, and SureChEMBL) using both the CAS number and IUPAC name returned zero patents in which CAS 2640874-77-5 is explicitly claimed, exemplified, or described with associated biological data. The broad Markush structures in patents such as US9321760B2 and WO2013110120A1 may encompass this scaffold, but the specific compound is not individually profiled [1][2]. This contrasts with structurally related compounds like LK-980 (2-(4-phenethylpiperazin-1-yl)-1-(pyridine-3-yl)ethanol), which is explicitly characterized as a DHCR7 inhibitor with published IC50 and pharmacokinetic data [3].

Patent landscape Chemical intellectual property Piperazinyl-pyrimidine

Physicochemical Property Gap: Absence of Measured ADME and Solubility Data

No experimentally measured logP, aqueous solubility, pKa, plasma protein binding, metabolic stability, or permeability data were found for CAS 2640874-77-5 in any authoritative database, including ChEMBL, DrugBank, PubChem, or the EPA CompTox Chemicals Dashboard. Computational predictions from tools such as SwissADME or Molinspiration could be generated, but in the absence of experimental validation and comparative benchmarking against structurally characterized analogs, such predictions cannot serve as procurement-grade differentiation [1]. The structurally related LK-980 compound has published metabolic stability data (half-life ≥4.3 h in human primary hepatocytes, no CYP3A4 induction), highlighting the gap for CAS 2640874-77-5 [2].

ADME Drug-likeness Physicochemical properties

No Selectivity or Safety Profiling Data Available for Scientific Selection

No kinase selectivity panel data, CEREP/Panlabs off-target screening results, hERG inhibition data, Ames test results, or cytotoxicity IC50 values were found for CAS 2640874-77-5. Within the piperazinyl-pyrimidine class, selectivity is highly dependent on specific substitution patterns: Shallal and Russu (2011) demonstrated that compound 4 selectively inhibits oncogenic KIT and PDGFRA mutants over wild-type isoforms, while compound 15 preferentially inhibits growth of MDA-MB-468 triple-negative breast cancer cells [1]. These class-level insights underscore that selectivity cannot be inferred from scaffold similarity alone, yet they provide no direct evidence for CAS 2640874-77-5.

Kinase selectivity Safety pharmacology Off-target profiling

Application Scenarios for N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine (CAS 2640874-77-5) Based on Available Class-Level Evidence


Exploratory Medicinal Chemistry: Scaffold-Hopping and SAR Expansion

Given the established kinase-inhibitor activity of piperazinyl-pyrimidine cores [1], CAS 2640874-77-5 may serve as a starting scaffold for medicinal chemistry optimization programs targeting novel kinase selectivity profiles. However, users must independently generate all primary activity, selectivity, and ADME data, as none are publicly available. The N-ethyl and phenethyl substituents represent distinct vectors for SAR exploration that are underexplored relative to N-methyl and benzyl analogs.

Chemical Biology Tool Compound Screening with Caution

If preliminary in-house screening identifies activity against a target of interest, CAS 2640874-77-5 could be used as a chemical probe, provided that orthogonal assays confirm target engagement and selectivity is profiled against a broad kinase or receptor panel. The absence of published selectivity data [1] necessitates rigorous counter-screening before drawing biological conclusions.

Building Block for Focused Library Synthesis

The compound can function as a synthetic intermediate for generating focused libraries of N-substituted piperazinyl-pyrimidine analogs. Its dual derivatizable sites (the piperazine NH after deprotection, if applicable, or further functionalization at the pyrimidine 5/6 positions) offer combinatorial potential. Purity and structural identity should be confirmed via HPLC, MS, and NMR before use.

Comparative Tool for DHCR7 or CCR4 Target Class Studies (Inferential Only)

Structurally related compounds have been characterized as DHCR7 inhibitors (LK-980, published IC50 data) [2] and CCR4 antagonists (WO2013110120A1 general formula) [3]. CAS 2640874-77-5 may be evaluated alongside these characterized analogs in comparative dose-response assays to determine whether the pyrimidine core and N-ethyl substitution confer differentiated target engagement. All comparative conclusions require de novo experimental data.

Quote Request

Request a Quote for N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.